[4-(3,3-Diethoxypropoxy)phenyl]boronic acid
Description
Properties
IUPAC Name |
[4-(3,3-diethoxypropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BO5/c1-3-17-13(18-4-2)9-10-19-12-7-5-11(6-8-12)14(15)16/h5-8,13,15-16H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPILWNKTDFIQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCC(OCC)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701253067 | |
| Record name | B-[4-(3,3-Diethoxypropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701253067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107064-34-5 | |
| Record name | B-[4-(3,3-Diethoxypropoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1107064-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-(3,3-Diethoxypropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701253067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation
The synthesis begins with the corresponding aryl bromide bearing the 3,3-diethoxypropoxy substituent at the para position. This intermediate can be prepared by etherification of 4-bromophenol or 4-bromophenyl derivatives with 3,3-diethoxypropanol under acidic or basic conditions to install the diethoxypropoxy group.
Lithiation and Boronation Procedure
A representative method adapted from related compounds (e.g., 4-bromo-1-methoxyl-2-(3-methoxypropoxy)benzene) involves:
Step 1: Lithiation
Under an inert nitrogen atmosphere, dissolve the aryl bromide (e.g., 4-bromo-1-(3,3-diethoxypropoxy)benzene) in dry tetrahydrofuran (THF).
Cool the solution to approximately -70 to -78 °C.
Add n-butyllithium dropwise, controlling the temperature below -70 °C to generate the aryllithium intermediate.
Stir for 1 hour to ensure complete lithiation.
Step 2: Boronation
Slowly add triisopropyl borate (B(OiPr)3) dropwise at the same low temperature.
Stir for 15–18 hours, allowing the boronate ester intermediate to form.
Step 3: Hydrolysis
Quench the reaction with aqueous acid (e.g., hydrochloric acid) to hydrolyze the boronate ester to the boronic acid.
Extract and purify the product by standard methods such as crystallization or chromatography.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature | Time | Atmosphere |
|---|---|---|---|---|
| Lithiation | Aryl bromide + n-butyllithium in THF | -70 to -78 °C | 1 hour | Nitrogen |
| Boronation | Addition of triisopropyl borate | Below -70 °C | 15–18 hours | Nitrogen |
| Hydrolysis | Acidic aqueous workup (HCl) | Room temperature | 1–2 hours | Ambient |
Research Findings and Optimization Notes
The low temperature during lithiation and boronation is critical to prevent side reactions and decomposition of the diethoxypropoxy group.
Use of dry, oxygen-free solvents and inert atmosphere avoids oxidation and moisture-sensitive side reactions.
Triisopropyl borate is preferred over other boron reagents due to its reactivity and ease of hydrolysis.
Purification often involves recrystallization from appropriate solvents to obtain high-purity boronic acid.
Yields reported for analogous compounds typically range from moderate to high (60–85%), depending on scale and purity of starting materials.
Comparative Analysis with Related Compounds
Alternative Methods and Considerations
Palladium-catalyzed borylation : While effective for many arylboronic acids, the presence of sensitive acetal groups like diethoxypropoxy may lead to side reactions or require protective group strategies.
Direct C-H borylation : Emerging method but less commonly applied for complex substituted phenylboronic acids due to regioselectivity challenges.
Boronic ester intermediates : Sometimes isolated as pinacol esters for stability and later hydrolyzed to boronic acids.
Chemical Reactions Analysis
Types of Reactions: [4-(3,3-Diethoxypropoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert it into the corresponding boronate ester.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are often used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are commonly employed.
Major Products: The major products formed from these reactions include phenol derivatives , boronate esters , and various substituted phenyl compounds .
Scientific Research Applications
Chemistry: In chemistry, [4-(3,3-Diethoxypropoxy)phenyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine: In biological and medical research, this compound is used as a building block for the synthesis of biologically active molecules. .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers . Its ability to form stable boron-oxygen bonds makes it useful in the creation of boron-containing polymers .
Mechanism of Action
The mechanism of action of [4-(3,3-Diethoxypropoxy)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and hydroxyl groups . This property is particularly useful in the design of enzyme inhibitors that target serine hydrolases and other enzymes with active site serine residues . The compound can also interact with biological membranes , affecting their stability and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares [4-(3,3-Diethoxypropoxy)phenyl]boronic acid with structurally related boronic acids, emphasizing substituent effects on solubility, reactivity, and biological activity.
Alkoxy-Substituted Boronic Acids
- [4-(4-Propan-2-yloxyphenyl)phenyl]boronic Acid (Compound 2) Solubility: Precipitates in RPMI medium, limiting reliable in vitro assays . Bioactivity: Insufficient data due to solubility issues.
[4-(Tetrahydro-2H-pyran-2-yloxy)phenyl]boronic Acid
Thioether-Substituted Boronic Acids
- 4-(Methylthio)phenylboronic Acid
- Electronic Properties : Exhibits tunable conductance under oxidative conditions (e.g., 2D conductance histograms at 100–200 mV) .
- Applications : Used in Pd-catalyzed antipyrine synthesis, demonstrating compatibility with polyfluoroalkyl substrates .
- Comparison : The diethoxypropoxy group’s electron-donating nature (vs. methylthio’s moderate electron-withdrawing effect) may enhance electron density at the boron center, improving reactivity in cross-coupling .
Heterocyclic-Substituted Boronic Acids
- 1-Amido-2-triazolylethaneboronic Acid Bioactivity: Shows improved β-lactamase inhibition (Ki values) compared to phenyl-substituted analogs, attributed to triazole’s hydrogen-bonding capability .
Electron-Withdrawing Substituents
- 4-Chlorophenylboronic Acid
- Reactivity : Yields 75% conversion in Suzuki-Miyaura reactions with bromobenzene, lower than unsubstituted phenylboronic acid (98%) due to slowed transmetallation .
- Comparison : The diethoxypropoxy group’s electron-donating nature may enhance reactivity relative to electron-withdrawing substituents like chlorine.
Bioactive Boronic Acids
- Boronic Acid-Containing cis-Stilbenes (e.g., Compound 13c) Activity: Tubulin polymerization inhibitor (IC50 = 21–22 µM) with apoptosis-inducing properties at nanomolar concentrations . Comparison: The diethoxypropoxy group’s bulkiness may influence binding to hydrophobic pockets in biological targets, though its flexibility could reduce specificity compared to rigid stilbenes.
Table 1: Substituent Effects on Key Properties
Biological Activity
[4-(3,3-Diethoxypropoxy)phenyl]boronic acid is a phenylboronic acid derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of boronic acids, which are known for their stability and versatility in medicinal chemistry. The biological activities of boronic acids include antibacterial, anticancer, and antioxidant properties, making them valuable in pharmaceuticals and biotechnology.
The structure of this compound features a boron atom bonded to a phenyl group and an alkoxy side chain. This configuration enhances its solubility and interaction with biological targets. The presence of the diethoxypropoxy group is particularly significant as it may influence the compound's pharmacokinetics and bioactivity.
Antibacterial Activity
Boronic acids have been shown to exhibit significant antibacterial properties. Studies indicate that this compound can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action typically involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Table 1: Antibacterial Activity of Boronic Acids
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 6.50 mg/mL |
| Other phenylboronic acids | S. aureus | Varies by compound |
Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer). The compound's IC50 values suggest a potent anticancer activity, making it a candidate for further development in cancer therapeutics.
- Table 2: Cytotoxicity of Boronic Acids Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 (breast) | 18.76 ± 0.62 |
| Quercetin-derived boronic acid | MCF-7 (breast) | Higher potency |
Antioxidant Activity
The antioxidant potential of boronic acids is another area of interest. Studies have shown that this compound exhibits strong free radical scavenging activity, which can protect cells from oxidative stress.
- Table 3: Antioxidant Activity Assays
| Assay Type | IC50 (µg/mL) |
|---|---|
| ABTS radical scavenging | 0.11 ± 0.01 |
| DPPH free radical scavenging | 0.14 ± 0.01 |
| CUPRAC | 1.73 ± 0.16 |
The biological activities of this compound are attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound has shown moderate inhibition of acetylcholinesterase and high inhibition against butyrylcholinesterase.
- Cell Membrane Interaction : Its lipophilicity allows for better membrane penetration, enhancing its efficacy in targeting intracellular pathways.
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties are linked to the ability to neutralize ROS, thereby preventing cellular damage.
Case Studies
Recent investigations into the applications of boronic acids in drug delivery systems have highlighted their potential in enhancing therapeutic efficacy:
- A study reported the use of a dendrimer modified with boronic acids for the cytosolic delivery of proteins, demonstrating improved transduction efficiency compared to non-modified counterparts . This approach could be pivotal in developing targeted therapies using this compound as a delivery vehicle.
Q & A
(Basic) What synthetic strategies and optimization parameters are critical for preparing [4-(3,3-Diethoxypropoxy)phenyl]boronic acid?
Answer:
Synthesis typically involves multi-step protocols, including Suzuki-Miyaura couplings or functional group modifications. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, THF) enhance boronic acid stability during coupling reactions .
- Catalyst systems : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like triphenylphosphine improve cross-coupling efficiency .
- Temperature control : Reactions often proceed at 60–100°C to balance yield and selectivity .
- Purification : Column chromatography or HPLC is used to isolate the compound, with yields ranging from 62% to 76% depending on substituents .
Example Data:
| Starting Material | Conditions | Yield | Reference |
|---|---|---|---|
| 4-(methoxycarbonyl)phenyl BA | Pd(OAc)₂, DMSO, 80°C | 62% | |
| 4-(acetyl)phenyl BA | Pd catalyst, MeCN, 70°C | 76% |
(Basic) Which analytical techniques are essential for characterizing this boronic acid’s purity and structural integrity?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and detect impurities (e.g., δ 7.93–7.86 ppm for aromatic protons in DMSO-d₆) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) .
- Infrared spectroscopy (IR) : B-O and C-O stretches (~1350 cm⁻¹ and ~1250 cm⁻¹) confirm functional groups .
- Melting point analysis : Sharp melting ranges (e.g., 150–152°C) indicate high purity .
(Basic) How should researchers safely handle and store this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (category 2A irritant) .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis or oxidation .
- Waste disposal : Neutralize with aqueous base (e.g., NaOH) before incineration, following local regulations .
(Advanced) How can density functional theory (DFT) elucidate electronic and steric properties of this compound?
Answer:
- Computational setup : Optimize geometry using B3LYP/6-31G(d) basis sets to calculate bond lengths, angles, and torsional strains .
- Electronic distribution : HOMO-LUMO gaps predict reactivity; electron-deficient boron centers favor nucleophilic attacks .
- Validation : Compare DFT-predicted NMR shifts with experimental data to refine computational models .
(Advanced) What methodologies quantify binding interactions between this boronic acid and biological targets (e.g., enzymes)?
Answer:
- Surface plasmon resonance (SPR) : Immobilize the target protein on a sensor chip; measure real-time binding kinetics (e.g., in nM range) .
- Isothermal titration calorimetry (ITC) : Directly quantify enthalpy changes during binding, useful for competitive inhibitor studies .
- Competitive assays : Use fluorescent probes (e.g., ANS) to monitor displacement in enzyme active sites .
(Advanced) How can researchers resolve contradictions in reaction yields across synthetic protocols?
Answer:
- Design of experiments (DoE) : Systematically vary parameters (e.g., solvent, catalyst loading) to identify optimal conditions .
- Kinetic profiling : Monitor reaction progress via LC-MS to detect intermediates or side products .
- Reproducibility checks : Replicate protocols from independent sources (e.g., compare yields from vs. ).
(Advanced) What strategies assess this compound’s bioactivity in tubulin polymerization or apoptosis pathways?
Answer:
- Tubulin polymerization assay : Measure IC₅₀ values (e.g., 21–22 μM) by monitoring microtubule formation via turbidity at 340 nm .
- Apoptosis screening : Use flow cytometry (FACScan) with Annexin V/PI staining to detect early/late apoptosis in Jurkat cells .
- Cell viability assays : Test IC₅₀ against cancer cell panels (e.g., NCI-60) and compare COMPARE profiles to known agents .
(Advanced) How can this boronic acid be utilized in glycoprotein detection or biosensing applications?
Answer:
- Boronate affinity chromatography : Functionalize agarose beads with the boronic acid to capture glycoproteins via cis-diol interactions .
- SPR-based biosensors : Immobilize the compound on gold chips; detect glycoprotein binding through refractive index changes .
- Buffer optimization : Use pH 8.5–9.0 buffers to enhance boronate-diol ester formation while minimizing nonspecific binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
